molecular formula C10H22N4O B1371145 1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea CAS No. 1153458-96-8

1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea

カタログ番号: B1371145
CAS番号: 1153458-96-8
分子量: 214.31 g/mol
InChIキー: GBWHAGCINQEHIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Identity and Classification

1-[2-(piperazin-1-yl)ethyl]-3-(propan-2-yl)urea belongs to the chemical class of substituted urea derivatives, specifically categorized as a piperazine-containing urea compound. The compound is officially registered with the Chemical Abstracts Service under the unique identifier 1153458-96-8, establishing its distinct chemical identity within the global chemical database system. The molecular formula C₁₀H₂₂N₄O reflects the presence of ten carbon atoms, twenty-two hydrogen atoms, four nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 214.31 grams per mole.

The structural classification places this compound within the broader category of heterocyclic organic compounds due to the presence of the piperazine ring system. The piperazine moiety, characterized by its six-membered ring containing two nitrogen atoms in opposite positions, contributes significantly to the compound's chemical and biological properties. The urea functional group, consisting of a carbonyl carbon bonded to two amino groups, serves as the central connecting unit that links the piperazine-containing side chain with the isopropyl substituent.

From a pharmacophoric perspective, this compound exemplifies the integration of multiple functional elements that have been recognized for their biological significance. The piperazine ring system has been extensively utilized in medicinal chemistry due to its ability to confer favorable pharmacokinetic properties and enhance molecular interactions with biological targets. The urea moiety provides a structural framework capable of forming hydrogen bonds and participating in specific binding interactions with protein active sites.

Table 1: Chemical Identity and Physical Properties

Property Value Reference
Chemical Name This compound
CAS Registry Number 1153458-96-8
Molecular Formula C₁₀H₂₂N₄O
Molecular Weight 214.31 g/mol
SMILES Notation CC(NC(=O)NCCN1CCNCC1)C
MDL Number MFCD12084211

Historical Development of Piperazine Urea Derivatives

The development of piperazine urea derivatives represents a significant chapter in the evolution of medicinal chemistry, with roots tracing back to early investigations into heterocyclic compounds and their therapeutic potential. The historical context of urea-based drugs dates to the early twentieth century when suramin became the first urea-based drug approved for clinical use, marking the beginning of a century-long exploration of urea derivatives as therapeutic agents. This pioneering work established urea as a privileged scaffold in medicinal chemistry due to its unique ability to establish specific drug-target interactions and its favorable physicochemical properties for drug development.

The incorporation of piperazine rings into pharmaceutical compounds gained momentum through systematic structure-activity relationship studies that demonstrated the beneficial effects of constraining polar nitrogen atoms within cyclic frameworks. Research efforts focused on addressing the limitations of early urea-based inhibitors, particularly their poor water solubility and high melting points, which hindered their development as viable therapeutic agents. The introduction of piperazine functionality emerged as a strategic solution to these physicochemical challenges while maintaining or enhancing biological activity.

Significant advancement in this field occurred through the systematic exploration of piperazine as a secondary pharmacophore in urea-based compounds. Investigators discovered that incorporating substituted piperazino groups could substantially improve the physical properties of urea derivatives while retaining their biological potency. This discovery led to the development of numerous piperazine urea derivatives with enhanced water solubility, improved metabolic stability, and favorable pharmacokinetic profiles.

The evolution of this compound and related compounds reflects the culmination of decades of medicinal chemistry research aimed at optimizing the balance between biological activity and drug-like properties. The strategic positioning of the piperazine ring as a tertiary pharmacophore, connected through flexible alkyl linkers to the urea core, represents a sophisticated approach to molecular design that has been validated through extensive structure-activity relationship studies.

Table 2: Historical Milestones in Piperazine Urea Development

Time Period Development Significance Reference
Early 1900s Introduction of suramin First urea-based drug approved
Mid-20th Century Recognition of piperazine pharmacophore Enhanced drug-target interactions
Late 20th Century Development of secondary pharmacophore concept Improved physical properties
Early 21st Century Optimization of piperazine urea derivatives Enhanced bioavailability and stability

Structural Characteristics and IUPAC Nomenclature

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming complex organic compounds containing multiple functional groups. The name reflects the compound's structural hierarchy, beginning with the urea core and identifying the substituents attached to each nitrogen atom of the urea moiety. The designation "1-[2-(piperazin-1-yl)ethyl]" indicates that one nitrogen of the urea is connected to an ethyl chain that terminates in a piperazine ring attached at the 1-position, while "3-(propan-2-yl)" specifies that the other nitrogen bears an isopropyl substituent.

The molecular architecture of this compound exhibits several distinctive structural features that contribute to its chemical and biological properties. The piperazine ring adopts a chair conformation similar to that observed in cyclohexane, with the nitrogen atoms occupying equatorial positions to minimize steric interactions. This conformational preference influences the overall three-dimensional shape of the molecule and affects its ability to interact with biological targets.

The ethyl linker connecting the piperazine ring to the urea nitrogen provides conformational flexibility while maintaining an appropriate distance between these functional elements. This spacer length has been identified as critical for optimal biological activity in related piperazine urea derivatives, as it allows the compound to adopt conformations suitable for binding to target proteins. The urea moiety serves as a central organizing element, capable of participating in hydrogen bonding interactions through both its carbonyl oxygen and amino nitrogen atoms.

The isopropyl substituent attached to the second nitrogen of the urea contributes hydrophobic character to the molecule while providing steric bulk that can influence binding selectivity. The branched nature of this alkyl group distinguishes it from linear alkyl substituents and may confer specific binding properties that are advantageous for biological activity.

Table 3: Structural Parameters and Molecular Descriptors

Structural Feature Description Chemical Significance Reference
Piperazine Ring Six-membered heterocycle with two nitrogens Conformational constraint and polar functionality
Ethyl Linker Two-carbon aliphatic chain Conformational flexibility and appropriate spacing
Urea Core Carbonyl carbon bonded to two amino groups Hydrogen bonding capability and structural rigidity
Isopropyl Group Branched three-carbon alkyl substituent Hydrophobic interactions and steric effects
Molecular Geometry Extended conformation with multiple rotatable bonds Conformational adaptability for target binding

The InChI (International Chemical Identifier) representation of the compound provides a standardized method for encoding its molecular structure: InChI=1S/C10H22N4O/c1-9(2)13-10(15)12-5-8-14-6-3-11-4-7-14/h9,11H,3-8H2,1-2H3,(H2,12,13,15). This identifier captures the complete connectivity and stereochemical information necessary for unambiguous structural identification across different chemical databases and software systems.

The compound's structural versatility is further exemplified by its ability to serve as a template for chemical modifications aimed at optimizing biological activity and physicochemical properties. The presence of multiple nitrogen atoms provides sites for further functionalization, while the flexible alkyl chains allow for length and substitution pattern variations that can fine-tune molecular properties. This structural adaptability has made this compound and its analogs valuable scaffolds for drug discovery and development efforts targeting various therapeutic areas.

特性

IUPAC Name

1-(2-piperazin-1-ylethyl)-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O/c1-9(2)13-10(15)12-5-8-14-6-3-11-4-7-14/h9,11H,3-8H2,1-2H3,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWHAGCINQEHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis via Amino Acid-Derived Piperazine Intermediate

A highly efficient method involves a chiral pool approach starting from amino acids to build the piperazine moiety, followed by urea formation:

  • Step 1: Protection of amino acid (e.g., asparagine) with Boc group.
  • Step 2: Coupling with amino acid methyl ester to form dipeptides.
  • Step 3: Boc deprotection and intramolecular cyclization to form diketopiperazine intermediates.
  • Step 4: Reduction of amide bonds with borane-tetrahydrofuran complex (BH3·THF) to yield piperazine-containing amine intermediates.
  • Step 5: Reaction of the free amine with isopropyl isocyanate to form the target urea compound.

Reaction Scheme Summary:

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Boc protection Boc2O, base Boc-protected amino acid
2 Peptide coupling EDCI, HOBt, DIPEA, CH2Cl2, 0 °C to RT Dipeptide intermediate
3 Boc deprotection & cyclization Acidic conditions, methanolic NH3 2,5-Diketopiperazine intermediate
4 Reduction BH3·THF Piperazine-containing amine
5 Urea formation Isopropyl isocyanate, RT 1-[2-(piperazin-1-yl)ethyl]-3-(propan-2-yl)urea

This approach was reported to yield compounds with improved physical properties such as lower melting points and better water solubility compared to related urea derivatives.

Alternative Method Using Protected Piperazine Derivatives

Another approach uses protected piperazine derivatives and carbonyl activating agents:

  • Step 1: Preparation of a primary amine functionalized with piperazine protected by Boc groups.
  • Step 2: Conversion of the primary amine to an activated intermediate such as 4-nitrophenyl chloroformate.
  • Step 3: Reaction of the activated intermediate with the protected piperazine amine to form a protected urea.
  • Step 4: Deprotection of the Boc group using trifluoroacetic acid (TFA) to yield the free amine salt.
  • Step 5: Liberation of the free amine by treatment with polymer-supported carbonate base.

This method, while demonstrated on related compounds such as 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, is adaptable to the synthesis of this compound by substituting appropriate alkyl groups. The yields reported for the final urea formation and deprotection steps are high (approximately 81–85%) with purification by flash chromatography.

Key Reaction Conditions:

Step Reagents/Conditions Notes
1 N-Boc protected amine Starting material
2 p-Nitrophenyl chloroformate, DIEA, CH2Cl2 Room temperature, 5 hours
3 Protected piperazine amine, TEA Overnight stirring at room temperature
4 10% TFA in CH2Cl2 Room temperature, Boc deprotection
5 Amberlite IRA 900 NaCO3− resin, EtOAc Room temperature, amine liberation

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Amino acid-derived piperazine Boc-protected amino acid EDCI, HOBt, BH3·THF, isopropyl isocyanate 60–80 Enables substitution variation, good solubility
Protected piperazine + chloroformate N-Boc piperazine amine, p-nitrophenyl chloroformate TFA deprotection, Amberlite resin 81–85 High purity, suitable for sensitive groups
Industrial piperazine urea synthesis Piperazine derivatives, carbonic acid derivatives Acid-base workup, crystallization >90 Scalable, high yield, salt formation

Research Findings and Analysis

  • The chiral pool approach using amino acid precursors allows precise control over the piperazine substitution pattern, which can influence biological activity and physical properties such as solubility and melting point.
  • The use of protecting groups like Boc on piperazine nitrogen atoms facilitates selective reactions and prevents side reactions during urea formation.
  • Activation of amines as 4-nitrophenyl chloroformates is an effective strategy for urea bond formation with high yields and purity.
  • Industrial processes emphasize work-up procedures that enable isolation of hydrochloride salts, improving compound stability and handling.
  • The choice of solvent, temperature, and base is critical to optimize yield and purity, with dichloromethane and triethylamine commonly employed.

化学反応の分析

Types of Reactions

1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxides, while substitution reactions can yield various alkylated or acylated derivatives.

科学的研究の応用

Structural Characteristics

The molecular formula of 1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea is C10H22N4OC_{10}H_{22}N_{4}O, with a molecular weight of 214.31 g/mol. The compound features a piperazine moiety, which is known for its versatility in drug design due to its ability to form hydrogen bonds and interact with various biological targets .

Antimicrobial Properties

Research has indicated that derivatives of piperazine, including this compound, exhibit notable antimicrobial activity. A study highlighted that synthesized piperazine derivatives showed significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The presence of the piperazine ring enhances the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics .

Antioxidant and Antidepressant Effects

The compound has also been evaluated for its antioxidant properties. Research indicates that piperazine analogs can exhibit antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Additionally, some studies suggest that piperazine derivatives may possess antidepressant properties, potentially through modulation of neurotransmitter systems .

Drug Design and Development

The unique physicochemical properties of this compound make it an attractive candidate for drug development. Its ability to form stable interactions with biological targets can be exploited in designing new therapeutics. The compound's low lipophilicity and favorable solubility profile enhance its potential as a drug candidate .

Molecular Recognition

The compound's structure allows it to participate in molecular recognition processes, which are fundamental in drug-target interactions. Its capacity for dual hydrogen bonding and π-π stacking interactions can be utilized to improve the efficacy of drug candidates targeting specific receptors or enzymes .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityShowed significant antibacterial effects against Staphylococcus aureus and Escherichia coli.
Antioxidant PropertiesExhibited notable antioxidant activity, indicating potential in oxidative stress management.
Antidepressant ActivitySuggested potential antidepressant effects through neurotransmitter modulation.
Drug DesignHighlighted favorable physicochemical properties for drug development applications.

作用機序

The mechanism of action of 1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine ring is known to interact with various biological targets, including neurotransmitter receptors and ion channels .

類似化合物との比較

Table 1: Structural Features of Selected Urea-Piperazine Derivatives

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Reference
1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea Piperazine-ethyl + isopropyl C₁₀H₂₂N₄O 214.3
1-(4-Chlorophenyl)-3-[2-(piperazin-1-yl)ethyl]urea Chlorophenyl + piperazine-ethyl C₁₃H₁₉ClN₄O 282.8
1-(3-Chlorophenyl)-3-(4-(thiazol-2-yl)phenyl)urea (11f) Chlorophenyl + thiazole-piperazine hydrazinyl C₂₀H₂₁ClN₆O₂S 500.2
1-(3-Trifluoromethylphenyl)-3-(4-(thiazol-2-yl)phenyl)urea (11e) Trifluoromethylphenyl + thiazole-piperazine C₂₁H₂₁F₃N₆O₂S 534.1
ECPU-0001 (carbazole-piperazine hybrid) Carbazole + furan-2-carbonyl-piperazine C₂₃H₂₆N₄O₂ 414.5
1-(3-(Benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea Benzyloxy-pyridinyl + piperazine-ethyl C₁₉H₂₄N₆O₂ 384.4

Key Observations :

  • Hybrid Structures : Compounds like ECPU-0001 integrate carbazole or pyridinyl moieties, enhancing π-π stacking or kinase-targeting capabilities compared to the simpler isopropyl group in the target molecule .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name LogP Water Solubility Melting Point (°C) Stability
This compound ~1.0 Moderate Not reported Stable at -20°C
1-(4-Chlorophenyl)-3-[2-(piperazin-1-yl)ethyl]urea 1.8 Low Not reported Hygroscopic
11c (1-(3-Chloro-4-fluorophenyl)-3-(thiazol-2-yl)urea) 3.2 Poor 188–190 Degrades above 200°C
ECPU-0001 2.5 Very low Not reported Sensitive to light

Key Observations :

  • Lipophilicity : The target compound’s lower logP (~1.0) compared to chlorophenyl analogs (logP 1.8–3.2) suggests better aqueous solubility, which may improve bioavailability .
  • Thermal Stability : Thiazole-containing analogs (e.g., 11c) show higher thermal resistance due to aromatic stabilization, whereas the target compound’s aliphatic isopropyl group may limit thermal resilience .

Table 3: Reported Bioactivities

Compound Name Target/Activity IC₅₀/EC₅₀ (µM) Reference
1-(3-(Benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea Amyloid-beta mitochondrial toxicity modulator 0.12
11a (1-(3-Fluorophenyl)-3-(thiazol-2-yl)urea) Anticancer (c-Met kinase inhibition) 0.45
ECPU-0001 Apoptosis inducer (BCL-2 inhibition) 1.8
This compound No reported bioactivity N/A

Key Observations :

  • Activity Gaps : Unlike its analogs, the target compound lacks reported bioactivity, highlighting a need for target-specific assays (e.g., kinase or protease inhibition screens) .
  • Structural-Activity Relationship (SAR) : The presence of electron-withdrawing groups (e.g., Cl, CF₃) in analogs like 11e correlates with enhanced kinase inhibitory potency, suggesting that modifying the isopropyl group in the target molecule could unlock similar activities .

生物活性

1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a selective agonist for melanocortin receptors. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine moiety, which is known for its versatility in drug design. The structural formula can be represented as follows:

C9H16N4O\text{C}_9\text{H}_{16}\text{N}_4\text{O}

This structure allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications.

Melanocortin Receptor Agonism

A pivotal study identified this compound as a potent partial agonist at the melanocortin subtype-4 receptor (MC4R). This receptor is implicated in energy homeostasis and appetite regulation. The compound demonstrated significant anti-obesity effects in rodent models without inducing erectile activity, suggesting a favorable side-effect profile for weight management therapies .

Biological Activity Overview

The biological activity of the compound can be summarized in the following table:

Biological Activity Effect Reference
MC4R AgonismAnti-obesity effects
Selectivity for MC4R over other receptorsReduced side effects
Potential neuroprotective effectsUnder investigation

Case Studies and Research Findings

  • Anti-obesity Efficacy : In a study focused on metabolic regulation, the compound exhibited significant weight loss effects in obese rodent models. The results indicated that it could modulate appetite without adverse sexual side effects, making it a promising candidate for obesity treatment .
  • Neuroprotective Potential : Preliminary investigations into the neuroprotective properties of this compound suggest that it may influence neurotransmitter systems, although further studies are necessary to elucidate these mechanisms fully .
  • Selective Binding Studies : Research highlighted the selective binding affinity of this compound towards MC4R compared to other melanocortin receptors (MC1R, MC3R, MC5R). This selectivity is crucial for minimizing side effects associated with broader receptor activation .

Pharmacokinetics and Bioavailability

The compound has been characterized as orally bioavailable, which is advantageous for therapeutic applications. Its pharmacokinetic profile indicates favorable absorption and distribution characteristics, although detailed studies on metabolism and excretion are still required.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions using a palladium-carbon (Pd/C) catalyst in methanol or dichloromethane (DCM) under reflux conditions. For example, piperazine-containing ureas are often synthesized by reacting amine precursors with isocyanate intermediates in anhydrous solvents. Optimization involves adjusting reaction time (e.g., 1–2 hours), solvent polarity, and catalyst loading to improve yield. Comparative studies with similar compounds suggest that refluxing in DCM may enhance solubility of hydrophobic intermediates . Parallel methods for urea derivatives, such as coupling amines with azides in toluene, can also be adapted .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (¹H NMR) and mass spectrometry (ESI-MS or EI-MS) are critical for structural confirmation. For instance, ¹H NMR can resolve signals for the piperazine ethyl group (~2.5–3.5 ppm) and the isopropyl urea moiety (~1.2 ppm for CH₃). Mass spectrometry provides molecular ion peaks (e.g., molecular weight 214.3 g/mol) and fragmentation patterns to validate the structure . High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity (>95%) .

Q. What storage conditions are required to maintain the compound’s stability?

  • Methodological Answer : Short-term storage (1–2 weeks) at –4°C is acceptable, but long-term stability (1–2 years) requires –20°C under inert atmosphere. The compound’s sensitivity to moisture and oxidation necessitates airtight containers with desiccants. Periodic purity checks via HPLC are advised to monitor degradation .

Advanced Research Questions

Q. How can computational chemistry improve the synthesis and reaction design for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states, identifying energetically favorable conditions. For example, reaction path searches using software like GRRM or Gaussian can optimize solvent selection, catalyst interactions, and temperature profiles. Computational tools also aid in predicting byproducts, enabling preemptive purification strategies .

Q. How can researchers resolve contradictions in pharmacological data related to piperazine-urea derivatives?

  • Methodological Answer : Discrepancies in bioactivity data may arise from impurities or stereochemical variations. Rigorous purification (e.g., column chromatography with gradient elution) and chiral resolution (e.g., using chiral HPLC columns) are essential. Comparative studies with analogs, such as N-substituted piperazines, can isolate structural determinants of activity. For instance, replacing the isopropyl group with adamantyl moieties (as in ) may enhance receptor affinity, providing mechanistic insights .

Q. What experimental design principles apply to optimizing reaction parameters for large-scale synthesis?

  • Methodological Answer : Factorial design of experiments (DoE) is recommended to systematically vary factors like temperature, solvent ratio, and catalyst concentration. For example, a 2³ factorial design can identify interactions between variables, reducing trial-and-error approaches. Response surface methodology (RSM) further refines optimal conditions, ensuring reproducibility and scalability .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield?

  • Methodological Answer : Continuous-flow reactors offer advantages over batch systems by improving heat/mass transfer and reducing side reactions. Subclasses like RDF2050112 (reaction fundamentals and reactor design) emphasize the importance of residence time distribution (RTD) analysis and catalyst immobilization for heterogeneous reactions. Membrane separation technologies (RDF2050104) can also streamline in-situ purification .

Q. How can researchers validate the compound’s metabolic stability in preclinical studies?

  • Methodological Answer : Microsomal incubation assays (e.g., using liver microsomes from rodents or humans) combined with LC-MS/MS analysis quantify metabolic degradation rates. Structural modifications, such as fluorination of the piperazine ring or urea backbone, can enhance metabolic stability. Comparative pharmacokinetic studies with deuterated analogs may further elucidate degradation pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。